![molecular formula C22H18N4O3S B2517412 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-49-0](/img/no-structure.png)

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

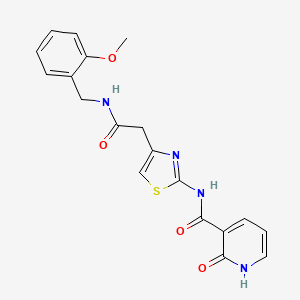

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.

BenchChem offers high-quality 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Imidazole derivatives exhibit potent antibacterial and antimycobacterial effects. Researchers have synthesized various imidazole-based compounds and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis. Notably, some derivatives of imidazole have demonstrated promising activity in combating drug-resistant bacteria .

- Imidazole-containing molecules have been investigated for their anti-inflammatory potential. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory diseases .

- Imidazole derivatives have shown antitumor activity in preclinical studies. Researchers have explored their impact on cancer cell lines, highlighting their potential as novel therapeutic agents .

- Some imidazole-based compounds exhibit antidiabetic effects by influencing glucose metabolism and insulin signaling pathways. These findings suggest their relevance in diabetes management .

- Imidazole derivatives possess antioxidant activity, which can help counter oxidative stress and protect cells from damage. Researchers continue to explore their potential in preventing age-related diseases .

- Imidazole-containing compounds have been studied for their antiviral properties. These molecules may inhibit viral replication and hold promise in the fight against viral infections .

- Interestingly, some imidazole derivatives exhibit ulcerogenic effects. Researchers have investigated their impact on gastric mucosa, shedding light on their role in gastrointestinal health .

- Imidazole serves as a core structure in various natural products, including histidine, purine, histamine, and DNA-based structures. Additionally, commercially available drugs contain the 1,3-diazole ring, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .

Antibacterial and Antimycobacterial Activity

Anti-Inflammatory Properties

Antitumor and Anticancer Effects

Antidiabetic Activity

Antioxidant Properties

Antiviral Effects

Ulcerogenic Activity

Other Applications

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2-thiophenecarboxaldehyde, followed by cyclization with phenylacetic acid and acetic anhydride. The resulting intermediate is then reacted with phenyl isocyanate to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2-thiophenecarboxaldehyde", "phenylacetic acid", "acetic anhydride", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2-thiophenecarboxaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form the intermediate 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carbaldehyde.", "Step 2: Cyclization of the intermediate with phenylacetic acid and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid to form the intermediate 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reaction of the intermediate with phenyl isocyanate in the presence of a base such as triethylamine to form the final product 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

863003-49-0 |

Produktname |

1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C22H18N4O3S |

Molekulargewicht |

418.47 |

IUPAC-Name |

1,3-dimethyl-5-phenacylsulfanyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H18N4O3S/c1-25-19-17(21(28)26(2)22(25)29)20(24-18(23-19)15-11-7-4-8-12-15)30-13-16(27)14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |

InChI-Schlüssel |

OTEJQCHMHTXYLG-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4,6-difluorobenzo[d]oxazole](/img/structure/B2517333.png)

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)